6,8-dichloro-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6,8-dichloro-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3/c21-13-9-12-10-14(20(27)28-18(12)15(22)11-13)19(26)25-7-5-24(6-8-25)17-4-2-1-3-16(17)23/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWJGFNHEKBKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,8-Dichloro-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article reviews its synthesis, biological evaluations, and implications for therapeutic applications.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine. The reaction typically occurs in an ethanol solvent, yielding various derivatives with different substituents that influence their biological activity .
1. Inhibition of Monoamine Oxidase (MAO)
One of the primary areas of research has focused on the compound's inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The compound demonstrated significant inhibitory activity against MAO-B, with an IC50 value of approximately 0.013 µM, making it one of the most potent inhibitors in its class .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.013 | High |
| Reference Inhibitor (Lazabemide) | 0.15 | Moderate |
The selectivity index indicates that this compound preferentially inhibits MAO-B over MAO-A, which is crucial for reducing side effects associated with non-selective MAO inhibitors.
2. Cytotoxicity Studies
Cytotoxicity assessments using L929 fibroblast cells revealed that while some derivatives caused significant cell death at higher concentrations (e.g., T3), the compound exhibited minimal cytotoxic effects even at elevated doses . This suggests a favorable safety profile for potential therapeutic applications.
| Compound | Cytotoxicity (IC50 µM) |
|---|---|
| This compound | >120 |
| T3 | 27.05 |
3. Antimicrobial Activity
Research has also explored the antimicrobial properties of various coumarin derivatives related to this compound. Some studies indicate that similar structures exhibit significant antibacterial activity against various pathogens . However, specific data on the antimicrobial efficacy of this compound remains limited and warrants further investigation.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds within this structural class:
- Neurodegenerative Disorders : The selectivity for MAO-B inhibition suggests potential applications in treating conditions like Alzheimer's disease. Compounds with similar structures have been evaluated in animal models demonstrating cognitive benefits by enhancing dopaminergic signaling .
- Antiviral Properties : Emerging studies suggest that derivatives may also exhibit antiviral activities, particularly against RNA viruses. The structure-activity relationship indicates that modifications can enhance potency against viral targets .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of chromen-2-one compounds exhibit significant antimicrobial activity. The compound has been studied for its efficacy against various bacterial strains and fungi. In vitro tests have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species.
Mechanism of Action
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the piperazine moiety is believed to enhance the compound's ability to penetrate bacterial membranes, increasing its effectiveness.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by researchers at the National Institute of Technology evaluated the antimicrobial properties of this compound against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .
Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) Staphylococcus aureus 32 20 Escherichia coli 64 18 Candida albicans 128 15 - Docking Studies
Pharmacological Applications
Anti-Cancer Activity
Preliminary studies suggest that compounds similar to 6,8-dichloro-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one may exhibit anti-cancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anti-cancer agents.
Neuropharmacological Effects
The piperazine component has been linked to neuropharmacological effects. Research indicates that compounds with similar structures can act as serotonin receptor modulators, which could be beneficial in treating mood disorders and anxiety .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations on the Coumarin Core
- 6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one ():
This analogue replaces the piperazine-carbonyl group with a 3-methoxyphenyl substituent. The absence of the piperazine moiety reduces polarity but retains the dichloro substitution. It exhibited MARK4 inhibition (IC50 = 7.8 µM) and cytotoxicity in HepG2 cells (IC50 = 15.9 µM), suggesting that dichloro substitution enhances kinase targeting .
- 6,8-Dichloro-3-(pyrrole-hydroxyethyl)-2H-chromen-2-one (3gd, ):
Features a trifluoro-hydroxyethyl-pyrrole group at position 3. The dichloro substitution is retained, but the bulky pyrrole group likely reduces solubility compared to the piperazine analogue. This compound showed antifungal activity, highlighting the role of halogenation in antimicrobial potency .
Piperazine-Substituted Analogues
- 3-(Piperazine-1-carbonyl)-2H-chromen-2-one ():
The unsubstituted piperazine derivative lacks the 2-fluorophenyl group. Its synthesis involves Boc deprotection and sulfonamide coupling, emphasizing the versatility of the piperazine-carbonyl scaffold for further functionalization .
- Sulfonamide-Piperazine Coumarins (6a–e, ): These derivatives replace the 2-fluorophenyl group with sulfonyl substituents. For example, compound 6a (4-methylbenzenesulfonyl) demonstrated enhanced antibacterial activity compared to non-sulfonylated analogues, indicating that sulfonyl groups improve target engagement .
Key Observations :
- Dichloro Substitution : Consistently associated with kinase inhibition () and antimicrobial activity ().
- Piperazine Modifications : The 2-fluorophenyl group may enhance blood-brain barrier penetration compared to sulfonamide or unsubstituted piperazines .
- Synthetic Flexibility : Piperazine-carbonyl coumarins serve as scaffolds for diverse pharmacological applications, from kinase inhibitors to antifungals .
Q & A
Q. What are the standard synthetic routes for preparing 6,8-dichloro-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling a piperazine derivative (e.g., 1-(2-fluorophenyl)piperazine) with a chromenone core. Key steps include:
- Acylation : Reacting the piperazine with a carbonyl chloride intermediate under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
- Purification : Use column chromatography with silica gel or preparative HPLC (as in : methanol/water/NaH₂PO₄ mobile phase, pH 5.5) to isolate the product .
- Yield Optimization : Control temperature (e.g., 0–25°C), use catalysts like N,N-diisopropylethylamine (DIPEA), and ensure stoichiometric excess of the acylating agent .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) using the mobile phase described in .
- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (peaks for dichloro, fluorophenyl, and piperazine groups) and HRMS for molecular ion verification .
- Crystallography : For absolute configuration, perform X-ray diffraction on single crystals grown via slow evaporation in ethanol/water .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs by replacing the 2-fluorophenyl group with other aryl/heteroaryl groups (e.g., 4-chlorophenyl, pyridyl) to assess antimicrobial or anticancer activity .
- Bioassays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., leukemia, breast cancer) using dose-response curves (IC₅₀ determination) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like serotonin or dopamine transporters .
Q. How can contradictory data in literature regarding this compound’s solubility and bioactivity be resolved?
Methodological Answer:
- Solubility Analysis : Use standardized buffers (e.g., PBS pH 7.4) and techniques like shake-flask or HPLC-UV to measure solubility. Compare results with ’s reported solubility of >48.7 µg/mL .
- Bioactivity Reproducibility : Validate assays using positive controls (e.g., known kinase inhibitors) and ensure consistent cell culture conditions (e.g., passage number, serum batch) .
Q. What strategies are recommended for troubleshooting low yields in piperazine-carbonyl coupling reactions?
Methodological Answer:
- Reagent Quality : Use freshly distilled DCM or THF to avoid moisture, which can hydrolyze the acyl chloride intermediate .
- Catalyst Screening : Test alternatives to DIPEA, such as triethylamine or DMAP, to enhance nucleophilicity of the piperazine nitrogen .
- Byproduct Mitigation : Monitor reaction progress via TLC and quench excess acyl chloride with aqueous NaHCO₃ to minimize side reactions .
Q. How can computational methods predict the metabolic stability of this compound?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate CYP450 metabolism, plasma protein binding, and half-life .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) using software such as Meteor (Lhasa Limited) .
- Experimental Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. What analytical techniques are suitable for detecting degradation products under stressed conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions .
- LC-MS/MS Analysis : Use a Q-TOF mass spectrometer to identify degradation products via exact mass and fragmentation patterns .
- Stability-Indicating Methods : Develop a validated HPLC method (e.g., ’s mobile phase) to resolve parent compound from degradants .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of piperazine-chromenone hybrids?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231 for breast cancer) and assay protocols (e.g., MTT vs. resazurin) .
- Structural Confirmation : Verify compound identity via NMR and HRMS, as impurities or stereochemical variations can alter bioactivity .
- Dose-Response Validation : Repeat experiments with independent synthetic batches to rule out batch-specific anomalies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
